Diphenyl sulfide

Non-Linear Optics Second Harmonic Generation Photonic Materials

Diphenyl sulfide (CAS 139-66-2) is an organosulfur compound with the formula (C₆H₅)₂S, classified as a diaryl thioether. It is a colorless to pale yellow liquid with a boiling point of 296 °C, a density of 1.113 g/mL at 20 °C, and a refractive index (nD²⁰) of approximately 1.6327–1.6350.

Molecular Formula C12H10S
Molecular Weight 186.27 g/mol
CAS No. 139-66-2
Cat. No. B1677679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl sulfide
CAS139-66-2
SynonymsPhenyl sulfide;  NSC 4568 NSC-4568;  NSC4568
Molecular FormulaC12H10S
Molecular Weight186.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=CC=C2
InChIInChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
InChIKeyLTYMSROWYAPPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl Sulfide (CAS 139-66-2) in Industrial Procurement: A Strategic Chemical Intermediate


Diphenyl sulfide (CAS 139-66-2) is an organosulfur compound with the formula (C₆H₅)₂S, classified as a diaryl thioether . It is a colorless to pale yellow liquid with a boiling point of 296 °C, a density of 1.113 g/mL at 20 °C, and a refractive index (nD²⁰) of approximately 1.6327–1.6350 . As a fundamental building block, it is extensively utilized as a precursor to triarylsulfonium photoinitiators, as an intermediate in pharmaceutical and agrochemical synthesis, and as a monomer or modifier in high-performance polymers [1].

Diphenyl Sulfide (CAS 139-66-2): Why Generic Thioether Substitution Is Not a Viable Procurement Strategy


The assumption that structurally similar aryl sulfides or ethers can be interchanged for diphenyl sulfide is incorrect. Key differentiators include its distinct photochemical and oxidative stability, its performance in generating high-refractive-index polymers (n ~ 1.667), and its unique non-linear optical (NLO) activity. For instance, while diphenyl ether is a common oxygen analog, its NLO response is negligible compared to diphenyl sulfide derivatives [1]. Similarly, diphenyl sulfide exhibits a much lower oxidation rate constant (k₂) than smaller alkyl-aryl sulfides like phenyl methyl sulfide [2]. These quantifiable differences in reactivity and material properties have direct implications for process yield, material performance, and safety in industrial applications, making generic substitution a high-risk, low-value strategy.

Quantitative Evidence Guide for Diphenyl Sulfide (CAS 139-66-2): Differentiated Performance Data vs. Key Comparators


Superior Non-Linear Optical (NLO) Activity for Advanced Photonic Materials

Diphenyl sulfide derivatives demonstrate a strong, quantifiable Second Harmonic Generation (SHG) effect, a critical NLO property. In a head-to-head comparative study, 14 synthesized diphenyl sulfide and diphenyl ether compounds were evaluated [1]. The diphenyl sulfide derivatives consistently exhibited strong SHG effects, whereas nearly all diphenyl ether compounds showed no SHG response [1].

Non-Linear Optics Second Harmonic Generation Photonic Materials

Significantly Lower Oxidation Reactivity than Alkyl-Aryl Sulfide Analogs

The uncatalyzed oxidation rate of diphenyl sulfide is substantially slower than that of phenyl methyl sulfide (thioanisole). Under identical experimental conditions (65 °C, absolute ethanol, oxidant t-BuO₂H), the second-order rate constant (k₂) for diphenyl sulfide is an order of magnitude smaller [1].

Oxidation Kinetics Process Safety Reaction Selectivity

Enables Ultra-High Refractive Index Photopolymers for Advanced Optics

The diphenyl sulfide moiety, with its high molar refractivity from sulfur, confers exceptional optical properties to polymers. A diphenyl sulfide-based photopolymer, modified by ethyl isocyanate acrylate and UV-cured, achieves a refractive index (n) of 1.667 [1].

Optical Materials Photopolymers Anti-Reflective Coatings

Unique Conformational Flexibility Enhancing Polymer Film Resilience

Molecular simulations reveal a critical structural advantage of diphenyl sulfide over its oxygen analog. While both compounds exhibit similar conformational energy surfaces, the diphenyl sulfide linkage offers significantly less resistance to deformations that bring the phenyl rings closer together [1].

Polymer Science Film Resilience Conformational Analysis

High-Value Application Scenarios for Diphenyl Sulfide (CAS 139-66-2)


Development of High-Refractive-Index Optical Polymers and Coatings

Diphenyl sulfide is a strategic monomer for creating high-refractive-index (HRI) photopolymers, essential for advanced optics. As demonstrated, diphenyl sulfide-modified photopolymers can achieve a refractive index of up to 1.667 [1]. This makes it a critical building block for anti-reflective coatings in solar cells, where it enhances light transmittance and power conversion efficiency [1]. The compound's ability to significantly raise the RI of a polymer matrix, far exceeding typical values, provides a quantifiable performance advantage that cannot be matched by lower-sulfur or oxygen-based analogs. For material scientists and optical engineers, specifying diphenyl sulfide is a direct route to achieving superior device performance.

Non-Linear Optical (NLO) Materials for Photonics

The strong and reproducible Second Harmonic Generation (SHG) activity of diphenyl sulfide derivatives, in stark contrast to the inactivity of diphenyl ether analogs, positions it as a crucial core structure for NLO applications [1]. This evidence supports its use in designing frequency-doubling crystals, optical switches, and integrated photonic circuits. For researchers and developers in the photonics field, the binary nature of this NLO activity (active vs. inactive) means that substituting diphenyl sulfide with a generic ether could completely nullify the intended device functionality. This makes diphenyl sulfide a non-substitutable procurement item for NLO material synthesis.

Synthesis of Precise Polymeric Films and Coatings with Enhanced Resilience

In the formulation of high-performance polymeric coatings, the molecular flexibility of the diphenyl sulfide linkage is a key differentiator. Molecular simulations and experimental film-casting studies show that it yields more resilient films than its ether analog [1]. This is particularly important for applications where the coating must withstand mechanical deformation, flexing, or thermal stress without cracking or delamination. Industries developing advanced protective coatings, flexible electronics, or durable packaging can leverage this property. The evidence demonstrates that choosing diphenyl sulfide over diphenyl ether for polymer backbone incorporation can directly improve the mechanical reliability and service life of the final product.

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